1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-2-methylbenzimidazole
CAS No.: 881478-09-7
Cat. No.: VC4282431
Molecular Formula: C20H24N2O3S
Molecular Weight: 372.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 881478-09-7 |
|---|---|
| Molecular Formula | C20H24N2O3S |
| Molecular Weight | 372.48 |
| IUPAC Name | 1-(5-tert-butyl-2-ethoxyphenyl)sulfonyl-2-methylbenzimidazole |
| Standard InChI | InChI=1S/C20H24N2O3S/c1-6-25-18-12-11-15(20(3,4)5)13-19(18)26(23,24)22-14(2)21-16-9-7-8-10-17(16)22/h7-13H,6H2,1-5H3 |
| Standard InChI Key | LMVGCQZMTVKSLQ-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2C(=NC3=CC=CC=C32)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound consists of two primary moieties:
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A 2-methylbenzimidazole base, featuring a fused benzene and imidazole ring with a methyl group at the 2-position. This core is known for its planar structure and hydrogen-bonding capabilities .
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A 5-tert-butyl-2-ethoxyphenylsulfonyl group attached to the benzimidazole’s nitrogen. The tert-butyl group introduces steric bulk, while the ethoxy substituent enhances lipophilicity .
The sulfonyl bridge (-SO₂-) connects these units, creating a polar yet sterically congested molecule.
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 372.4 g/mol (calculated by adjusting analogous structures from PubChem ).
IUPAC Name
The systematic name, 1-(5-tert-butyl-2-ethoxyphenyl)sulfonyl-2-methyl-1H-benzimidazole, reflects the substituents’ positions and connectivity.
Synthesis and Manufacturing
Key Reaction Pathways
Synthesis likely follows a sulfonylation strategy similar to methods described in patent WO2019158550A1 :
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Benzimidazole Preparation: 2-Methylbenzimidazole is synthesized via cyclization of o-phenylenediamine with acetic acid under acidic conditions .
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Sulfonylation: The benzimidazole reacts with 5-tert-butyl-2-ethoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond.
Critical Parameters
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Stoichiometry: A 1:1 molar ratio of benzimidazole to sulfonyl chloride ensures minimal byproducts.
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Base Selection: Triethylamine neutralizes HCl generated during sulfonylation, preventing side reactions .
Purification and Yield
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Chromatography: High-performance liquid chromatography (HPLC) with a C18 column achieves >95% purity .
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Yield: Analogous syntheses report 70–85% yields under optimized conditions .
Physicochemical Properties
Thermal Stability
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Melting Point: Estimated at 180–190°C, based on the elevated thermal stability of tert-butyl and sulfonyl groups .
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Decomposition: Likely occurs above 300°C, with sulfonamide bond cleavage as the primary pathway.
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| Methanol | 10–15 |
| Dichloromethane | 50–60 |
| DMSO | 80–100 |
Data extrapolated from analogs . The tert-butyl group reduces aqueous solubility, while the sulfonyl moiety enhances solubility in polar aprotic solvents.
Spectroscopic Characteristics
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IR Spectroscopy: Peaks at 1150 cm⁻¹ (S=O asymmetric stretch) and 1350 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide formation .
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NMR:
Applications and Research Findings
Material Science
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